molecular formula C29H48O3 B12432026 (3,5,6,22E)-6-Methoxyergosta-7,22-diene-3,5-diol; 6-O-Methylcerevisterol

(3,5,6,22E)-6-Methoxyergosta-7,22-diene-3,5-diol; 6-O-Methylcerevisterol

Cat. No.: B12432026
M. Wt: 444.7 g/mol
InChI Key: GQVCGTRDXSDAHC-FTMBUFPESA-N
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Description

The compound (1R,3AR,5R,5AR,7S,9AR,9BS,11AR)-1-[(2R,3E,5R)-5,6-DIMETHYLHEPT-3-EN-2-YL]-5-METHOXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,5H,6H,7H,8H,9H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHRENE-5A,7-DIOL is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The key steps in the synthesis may include:

    Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often starting from simpler aromatic precursors.

    Functionalization: Introduction of the methoxy and dimethylheptenyl groups can be carried out through various organic reactions such as alkylation, methylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the dimethylheptenyl group can be reduced to single bonds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene Derivatives: Other compounds in this class with similar structures and biological activities.

    Steroids: Compounds with similar cyclopenta[a]phenanthrene cores but different functional groups.

Uniqueness

The unique combination of functional groups in this compound, including the methoxy and dimethylheptenyl groups, distinguishes it from other similar compounds. This unique structure may confer specific biological activities and therapeutic potential.

Properties

Molecular Formula

C29H48O3

Molecular Weight

444.7 g/mol

IUPAC Name

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-methoxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol

InChI

InChI=1S/C29H48O3/c1-18(2)19(3)8-9-20(4)23-10-11-24-22-16-26(32-7)29(31)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h8-9,16,18-21,23-26,30-31H,10-15,17H2,1-7H3/t19-,20+,21-,23+,24-,25-,26+,27+,28+,29-/m0/s1

InChI Key

GQVCGTRDXSDAHC-FTMBUFPESA-N

Isomeric SMILES

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)OC)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)OC)C

Origin of Product

United States

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